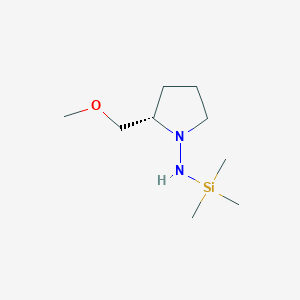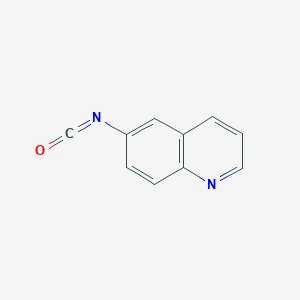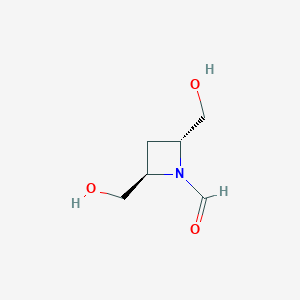
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde, commonly known as BHMCA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BHMCA is a versatile intermediate in organic synthesis, and its applications in scientific research are vast.
Mécanisme D'action
BHMCA has been shown to inhibit the activity of certain enzymes, including glycosidases and proteases. It has also been found to bind to proteins and modulate their functions. The exact mechanism of action of BHMCA is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
BHMCA has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to modulate the immune system. BHMCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BHMCA has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, BHMCA has some limitations, including its low solubility in non-polar solvents and its sensitivity to acidic conditions.
Orientations Futures
There are several future directions for the use of BHMCA in scientific research. One area of interest is its potential use in drug development. BHMCA has been shown to have anti-tumor and anti-inflammatory properties, and further research may reveal its potential as a therapeutic agent. Another area of interest is its use in the development of chiral catalysts for asymmetric synthesis. BHMCA has already been used as a chiral auxiliary, and further research may reveal its potential as a chiral catalyst. Finally, BHMCA may have applications in the development of new materials, including polymers and nanoparticles.
Conclusion:
In conclusion, BHMCA is a versatile compound that has significant potential for use in scientific research. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in drug development, asymmetric synthesis, and material science make it an exciting area of research. Further research is needed to fully understand the mechanism of action of BHMCA and to explore its potential applications in various scientific fields.
Méthodes De Synthèse
BHMCA can be synthesized by the reaction of 2,4-bis(hydroxymethyl)azetidine with formaldehyde in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
BHMCA has been extensively studied for its potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and carbohydrates. BHMCA has also been used as a chiral auxiliary in asymmetric synthesis, as well as in the preparation of biologically active molecules.
Propriétés
Numéro CAS |
168648-14-4 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R,4R)-2,4-bis(hydroxymethyl)azetidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO3/c8-2-5-1-6(3-9)7(5)4-10/h4-6,8-9H,1-3H2/t5-,6-/m1/s1 |
Clé InChI |
RGNJFYZPYDWNGO-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@@H](N([C@H]1CO)C=O)CO |
SMILES |
C1C(N(C1CO)C=O)CO |
SMILES canonique |
C1C(N(C1CO)C=O)CO |
Synonymes |
1-Azetidinecarboxaldehyde, 2,4-bis(hydroxymethyl)-, (2R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



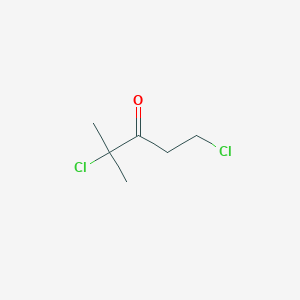
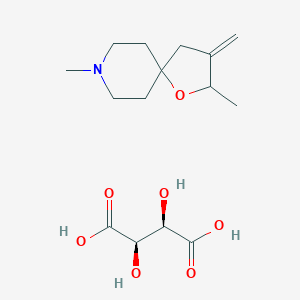
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

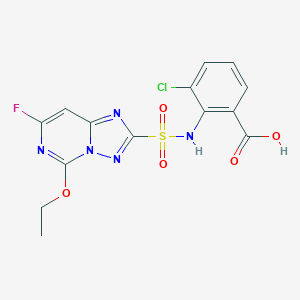
![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
